![molecular formula C10H13Cl2N B3030455 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 90869-51-5](/img/structure/B3030455.png)
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
The compound 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a derivative of tetrahydronaphthalene, which is a structural motif found in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their syntheses, which can be informative for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been explored in several studies. For instance, a stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was developed on a multikilogram scale, involving the synthesis of sulfinyl imine and its reduction to produce the amine center with high stereochemical purity . Another study reported the synthesis of 5,6,7,8-tetrahydronaphthalen-1-amine derivatives, which were used as precursors for thiazolidinones and benzothiazepinones, indicating the versatility of tetrahydronaphthalene derivatives in synthesizing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can exhibit atropisomerism, a phenomenon where molecules with chiral axes can exist in different isomeric forms. This was observed in the synthesis of 1,3-thiazolidin-4-ones, where variable temperature NMR (VTNMR) confirmed the presence of atropisomers, and the energy required for interconversion between these isomers was quantified . Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives can undergo various chemical reactions, as evidenced by the synthesis of n,n-di-(β-chloroethyl) derivatives from 1,5-diamino-1,2,3,4-tetrahydronaphthalene, which was carried out in two stages without the need for protecting the amino groups . This indicates that the tetrahydronaphthalene core can be functionalized under certain conditions, leading to a range of potential derivatives with varying chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives can be influenced by their molecular structure and the substituents attached to the core. For example, the atropisomerism observed in certain derivatives can affect their physical properties, such as melting points and solubility . The synthesis processes described in the papers also suggest that these compounds can be obtained with high chemical and stereochemical purities, which are important for their potential applications in pharmaceuticals and materials science .
Scientific Research Applications
Development of Synthesis Processes
- Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a derivative of tetrahydronaphthalen-1-amine hydrochloride, demonstrating its applicability in industrial-scale chemical synthesis (Han et al., 2007).
Biological Activity and Synthesis
- Öztaşkın et al. (2011) synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, demonstrating its potential biological activity (Öztaşkın et al., 2011).
Tumor Inhibitory and Antioxidant Activity
- Hamdy et al. (2013) explored the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, which showed promising tumor inhibitory and antioxidant activities (Hamdy et al., 2013).
Role in Stereoselective Reduction
- Wei-dong (2013) investigated the stereoselective reduction of acyl-protected aminonaphthyl ketones, emphasizing the compound's role in synthesizing bioactive compounds (Wei-dong, 2013).
Steric Effects in Chemical Reactions
- Badri and Heidarizadeh (2004) studied the steric effects on the formation of imide derivatives using tetrahydronaphthalene-related compounds (Badri & Heidarizadeh, 2004).
Precursor for Novel Compounds
- Drawanz et al. (2017) used tetrahydronaphthalen-1-amine as a precursor for synthesizing novel thiazolidinones and benzothiazepinones, highlighting its utility in medicinal chemistry (Drawanz et al., 2017).
Mechanism of Action
Mode of Action
It’s known that the compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that it may interact with its targets through a cyclization reaction, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands , suggesting that it may be involved in the regulation of phosphine-related biochemical pathways. The downstream effects of these pathways are currently unknown and require further investigation.
Result of Action
It’s known that the compound can act as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids , suggesting that it may induce structural changes in these acids.
properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGJRAIZDETPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726822 | |
Record name | 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90869-51-5 | |
Record name | 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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